molecular formula C8H2Cl2F3NOS B6312536 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate CAS No. 1357625-03-6

2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate

Cat. No.: B6312536
CAS No.: 1357625-03-6
M. Wt: 288.07 g/mol
InChI Key: SQONVZPFCITTKU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate is a highly reactive organic compound that belongs to the isocyanate family. It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and an isocyanate functional group attached to a phenyl ring. This compound is known for its significant reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate typically involves the reaction of 2,6-dichloro-4-(trifluoromethylthio)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:

2,6-Dichloro-4-(trifluoromethylthio)aniline+Phosgene2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate+Hydrochloric acid\text{2,6-Dichloro-4-(trifluoromethylthio)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,6-Dichloro-4-(trifluoromethylthio)aniline+Phosgene→2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene safely. The process includes steps such as purification and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization Reactions: It can be used in the production of polyurethanes through polymerization reactions with polyols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by polymerization with polyols.

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various chemical synthesis processes to achieve desired modifications and products.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(trifluoromethoxy)aniline: Similar in structure but contains a trifluoromethoxy group instead of a trifluoromethylthio group.

    4-(Trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group instead of a trifluoromethylthio group.

    Phenyl isocyanate: Lacks the chlorine and trifluoromethylthio groups, making it less reactive.

Uniqueness

2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate is unique due to the presence of both chlorine atoms and a trifluoromethylthio group, which enhance its reactivity and make it suitable for specialized applications in chemical synthesis and material science.

Properties

IUPAC Name

1,3-dichloro-2-isocyanato-5-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3NOS/c9-5-1-4(16-8(11,12)13)2-6(10)7(5)14-3-15/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQONVZPFCITTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=O)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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